molecular formula C19H27ClO6 B4909081 Diethyl 2-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]propanedioate

Diethyl 2-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]propanedioate

Cat. No.: B4909081
M. Wt: 386.9 g/mol
InChI Key: SZYAYTHDDKVJEJ-UHFFFAOYSA-N
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Description

Diethyl 2-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]propanedioate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]propanedioate typically involves the reaction of 4-chloro-3,5-dimethylphenol with ethylene oxide to form 2-(4-chloro-3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with diethyl malonate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and ether linkages.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 2-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving ester and ether linkages, which are key to its reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diethyl malonate derivatives and phenoxyethanol derivatives. Examples are:

  • Diethyl malonate
  • 2-(4-chloro-3,5-dimethylphenoxy)ethanol

Uniqueness

What sets Diethyl 2-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]propanedioate apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

diethyl 2-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClO6/c1-5-24-18(21)16(19(22)25-6-2)7-8-23-9-10-26-15-11-13(3)17(20)14(4)12-15/h11-12,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYAYTHDDKVJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOCCOC1=CC(=C(C(=C1)C)Cl)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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